oleandomycin 2'-O-phosphate(1-)
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Overview
Description
Oleandomycin 2'-O-phosphate(1-) is the conjugate base of oleandomycin 2'-O-phosphate having an anionic phosphate group and a protonated tertiary amino group. It derives from an oleandomycin. It is a conjugate base of an oleandomycin 2'-O-phosphate.
Scientific Research Applications
Microbial O-Phosphorylation of Macrolide Antibiotics
Research by Marshall et al. (1989) explored microbial O-phosphorylation in Streptomyces coelicolor, which can convert oleandomycin into its inactive 2'-O-phosphate form. This process might protect macrolide-producing microorganisms during antibiotic biosynthesis or act as a mechanism of macrolide resistance in pathogens (Marshall et al., 1989).
Role in Oleandomycin Modification
Quirós et al. (1998) identified glycosyltransferases and a glycosidase involved in oleandomycin modification during its biosynthesis by Streptomyces antibioticus. This study provides insights into the intracellular inactivation and extracellular reactivation of oleandomycin (Quirós et al., 1998).
Enzymatic Properties of Macrolide 2'-Phosphotransferase
Kono et al. (1992) studied the macrolide 2'-phosphotransferase type II enzyme from Escherichia coli, which inactivates oleandomycin by converting it into oleandomycin 2'-phosphate. The study of this enzyme’s properties contributes to understanding macrolide resistance mechanisms (Kono et al., 1992).
Purification of Macrolide 2'-Phosphotransferase
Marshall et al. (1990) purified an enzyme from Streptomyces coelicolor that catalyzes the 2'-O-phosphorylation of oleandomycin, highlighting the biochemical aspects of this antibiotic modification (Marshall et al., 1990).
Interaction with ATP and ABC Transporters
Buche et al. (1997) examined the interaction between ATP, oleandomycin, and the OleB ATP-binding cassette transporter from Streptomyces antibioticus, involved in oleandomycin secretion. This study sheds light on the resistance and secretion mechanisms in oleandomycin-producing strains (Buche et al., 1997).
Study on Oleandomycin Phosphate Preparations
Serova et al. (1989) investigated the ageing of oleandomycin preparations, analyzing biologically inactive components that accumulate during storage. This research contributes to understanding the stability and degradation of oleandomycin phosphate preparations (Serova et al., 1989).
Oleandomycin Biosynthesis and Resistance
Vilches et al. (1990) explored the influence of nutritional conditions on oleandomycin biosynthesis and the development of resistance in Streptomyces antibioticus, offering insights into the antibiotic's production and resistance mechanisms (Vilches et al., 1990).
Properties
Molecular Formula |
C35H61NO15P- |
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Molecular Weight |
766.8 g/mol |
IUPAC Name |
[(2S,3R,4S,6R)-4-(dimethylazaniumyl)-2-[[(3R,5S,6S,7R,8S,9R,12R,13R,14S,15R)-14-hydroxy-8-[(2R,4S,5S,6S)-5-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-5,7,9,12,13,15-hexamethyl-10,16-dioxo-1,11-dioxaspiro[2.13]hexadecan-6-yl]oxy]-6-methyloxan-3-yl] phosphate |
InChI |
InChI=1S/C35H62NO15P/c1-16-14-35(15-45-35)32(39)19(4)27(37)18(3)22(7)48-33(40)21(6)30(49-26-13-25(44-11)28(38)23(8)47-26)20(5)29(16)50-34-31(51-52(41,42)43)24(36(9)10)12-17(2)46-34/h16-31,34,37-38H,12-15H2,1-11H3,(H2,41,42,43)/p-1/t16-,17+,18-,19+,20+,21+,22+,23-,24-,25-,26-,27-,28-,29-,30-,31+,34-,35+/m0/s1 |
InChI Key |
XGECXLDCKVMKRN-KPBLUZLMSA-M |
Isomeric SMILES |
C[C@@H]1C[C@@H]([C@H]([C@@H](O1)O[C@H]2[C@H](C[C@@]3(CO3)C(=O)[C@@H]([C@H]([C@H]([C@H](OC(=O)[C@@H]([C@H]([C@@H]2C)O[C@H]4C[C@@H]([C@H]([C@@H](O4)C)O)OC)C)C)C)O)C)C)OP(=O)([O-])[O-])[NH+](C)C |
Canonical SMILES |
CC1CC(C(C(O1)OC2C(CC3(CO3)C(=O)C(C(C(C(OC(=O)C(C(C2C)OC4CC(C(C(O4)C)O)OC)C)C)C)O)C)C)OP(=O)([O-])[O-])[NH+](C)C |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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